molecular formula C10H12N2O B010506 Serotonin CAS No. 50-67-9

Serotonin

Cat. No. B010506
CAS RN: 50-67-9
M. Wt: 176.21 g/mol
InChI Key: QZAYGJVTTNCVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08541585B2

Procedure details

5-HT2A receptor binding assay was performed in reference to a method described by Hirose et al. (Japan. J. Pharmacol., 53, 321-329, 1990). After a reaction in a total volume of 200 μL of 50 mM Tris-HCl (pH=7.6) buffer solution containing 50 μL of [3H]-ketanserin (final concentration 1 nM), 1 μL of test drug in DMSO, and 149 μL of human 5-HT2A receptor-expressing CHO cell membrane sample, human 5-HT2A receptor binding activity of [3H]-ketanserin was measured. The reaction solution let stand for 15 minutes at 37° C., and then it was quickly added on a glass fiber filter plate (Multiscreen FB, Millipore inc.) coated with 0.05% Brij 35 and filtered under reduced pressure. The glass fiber filter was washed with 200 μL of ice-cooled 50 mM Tris-HCl (pH=7.6) twice, repeatedly filtered under reduced pressure, and then transferred to a vial containing 4 mL of Ecoscint A (National Diagnostics inc.). The residual radioactivity on the glass fiber filter was measured by a liquid scintillation counter. Nonspecific binding was measured in the presence of 10 μM of MDL-100907, and [3H]-ketanserin binding inhibition rate in the presence of 1 nM or 10 nM of test drug was determined. The results are shown in Tables 8 to 13.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[3H]-ketanserin
Quantity
50 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
[3H]-ketanserin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C:2]([NH2:7])(CO)CO.Cl.[3H]C(N1CCC(C(C2C=CC(F)=CC=2)=O)CC1)(C(N1[C:26](=O)[NH:25][C:24]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=2[C:17]1=O)([3H])[3H])[3H].CS(C)=[O:45]>>[CH:22]1[C:21]([OH:45])=[CH:20][C:19]2[C:17]([CH2:1][CH2:2][NH2:7])=[CH:26][NH:25][C:24]=2[CH:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Step Two
Name
[3H]-ketanserin
Quantity
50 μL
Type
reactant
Smiles
[3H]C([3H])(C([3H])([3H])N1C(=O)C=2C=CC=CC2NC1=O)N3CCC(CC3)C(=O)C=4C=CC(=CC4)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Three
Name
[3H]-ketanserin
Quantity
0 (± 1) mol
Type
reactant
Smiles
[3H]C([3H])(C([3H])([3H])N1C(=O)C=2C=CC=CC2NC1=O)N3CCC(CC3)C(=O)C=4C=CC(=CC4)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
at 37° C.
ADDITION
Type
ADDITION
Details
it was quickly added on a glass fiber
FILTRATION
Type
FILTRATION
Details
filter plate (Multiscreen FB, Millipore inc.) coated with 0.05% Brij 35
FILTRATION
Type
FILTRATION
Details
filtered under reduced pressure
FILTRATION
Type
FILTRATION
Details
The glass fiber filter
WASH
Type
WASH
Details
was washed with 200 μL of ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled 50 mM Tris-HCl (pH=7.6) twice
FILTRATION
Type
FILTRATION
Details
repeatedly filtered under reduced pressure
ADDITION
Type
ADDITION
Details
a vial containing 4 mL of Ecoscint A (National Diagnostics inc.)
FILTRATION
Type
FILTRATION
Details
The residual radioactivity on the glass fiber filter

Outcomes

Product
Name
Type
Smiles
C1=CC2=C(C=C1O)C(=CN2)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.